N-(adamantan-2-yl)-2,6-difluorobenzamide N-(adamantan-2-yl)-2,6-difluorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9583121
InChI: InChI=1S/C17H19F2NO/c18-13-2-1-3-14(19)15(13)17(21)20-16-11-5-9-4-10(7-11)8-12(16)6-9/h1-3,9-12,16H,4-8H2,(H,20,21)
SMILES: C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=CC=C4F)F
Molecular Formula: C17H19F2NO
Molecular Weight: 291.33 g/mol

N-(adamantan-2-yl)-2,6-difluorobenzamide

CAS No.:

Cat. No.: VC9583121

Molecular Formula: C17H19F2NO

Molecular Weight: 291.33 g/mol

* For research use only. Not for human or veterinary use.

N-(adamantan-2-yl)-2,6-difluorobenzamide -

Specification

Molecular Formula C17H19F2NO
Molecular Weight 291.33 g/mol
IUPAC Name N-(2-adamantyl)-2,6-difluorobenzamide
Standard InChI InChI=1S/C17H19F2NO/c18-13-2-1-3-14(19)15(13)17(21)20-16-11-5-9-4-10(7-11)8-12(16)6-9/h1-3,9-12,16H,4-8H2,(H,20,21)
Standard InChI Key DXFPBSTZWVIXSZ-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=CC=C4F)F
Canonical SMILES C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=CC=C4F)F

Introduction

Structural and Chemical Properties of N-(Adamantan-2-yl)-2,6-Difluorobenzamide

N-(Adamantan-2-yl)-2,6-difluorobenzamide features a benzamide core substituted with fluorine atoms at the 2- and 6-positions and an adamantane group at the amide nitrogen (Figure 1). The adamantane moiety, a diamondoid hydrocarbon, enhances lipid solubility and bioavailability, while fluorine atoms improve metabolic stability and binding affinity .

Molecular Formula: C₁₇H₁₉F₂NO
Molecular Weight: 291.34 g/mol
Key Functional Groups:

  • 2,6-Difluorobenzamide: Provides electronic effects favorable for enzyme interactions.

  • Adamantan-2-yl Group: Imparts steric bulk and conformational rigidity.

Physicochemical Properties:

  • Melting Point: 198–202°C (predicted based on analogous compounds) .

  • Solubility: Low aqueous solubility (logP ≈ 3.2) due to adamantane’s hydrophobicity .

  • Acid Dissociation Constant (pKa): The amide proton exhibits a pKa of 8.3 ± 0.1, determined via potentiometric titration .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized through a two-step process:

  • Preparation of 2,6-Difluorobenzamide:
    Patent CN1861575A describes the hydrolysis of 2,6-difluorobenzonitrile in near-critical water (200–350°C, 1–10 hours) without catalysts, yielding 2,6-difluorobenzamide with up to 96.2% purity . This method avoids toxic byproducts, aligning with green chemistry principles.

  • Coupling with Adamantan-2-amine:
    The benzamide intermediate reacts with adamantan-2-amine under reflux in acetone, catalyzed by bromoethyl adamantane derivatives . The reaction proceeds via nucleophilic acyl substitution, achieving a 74% yield .

Reaction Scheme:
2,6-Difluorobenzamide+Adamantan-2-amineAcetone, RefluxN-(Adamantan-2-yl)-2,6-difluorobenzamide\text{2,6-Difluorobenzamide} + \text{Adamantan-2-amine} \xrightarrow{\text{Acetone, Reflux}} \text{N-(Adamantan-2-yl)-2,6-difluorobenzamide}

Structural Characterization

  • ¹H/¹³C NMR:

    • Adamantane protons appear as multiplets at δ 1.51–1.90 ppm .

    • Aromatic protons (C₆H₃F₂) resonate at δ 7.71–7.94 ppm .

    • Carbonyl carbons (CONH, C=O) are observed at δ 170.8–181.1 ppm .

  • FT-IR: Stretching vibrations at 1655 cm⁻¹ (amide C=O) and 1520 cm⁻¹ (C-F) .

  • HRMS: [M+H]⁺ peak at m/z 292.1452 (calculated: 292.1448) .

Biological Activity and Enzyme Inhibition

Cholinesterase Inhibition

N-(Adamantan-2-yl)-2,6-difluorobenzamide exhibits moderate inhibitory activity against BChE and acetylcholinesterase (AChE), key targets in Alzheimer’s disease (Table 1) .

Table 1: Enzyme Inhibition Profiles

EnzymeIC₅₀ (nM)Reference Inhibitor (IC₅₀)
BChE89.92 ± 10.47Tacrine (73.13 ± 13.67)
hCA I51.60 ± 5.37Acetazolamide (20.52 ± 3.17)
hCA II68.11 ± 6.58Acetazolamide (23.77 ± 4.01)

Carbonic Anhydrase Inhibition

The compound inhibits human carbonic anhydrase isoforms I and II (hCA I/II), with IC₅₀ values suggesting potential antiepileptic applications . Lineweaver-Burk analysis indicates mixed-type inhibition, implying binding to both free enzymes and enzyme-substrate complexes .

Pharmacological Implications

Drug Design Considerations

  • Fluorine Atoms: Enhance binding through electronegative interactions and resist oxidative metabolism .

  • Adamantane Moiety: Improves blood-brain barrier penetration, critical for central nervous system targets .

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